molecular formula C7H15NO2 B12926292 (S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol

(S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol

Cat. No.: B12926292
M. Wt: 145.20 g/mol
InChI Key: PONBKCONPCCZAB-ZETCQYMHSA-N
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Description

(S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol is a chiral morpholine derivative characterized by a hydroxyl-bearing ethyl chain and a methyl-substituted morpholine ring. Morpholine derivatives are widely utilized in medicinal chemistry due to their ability to enhance solubility, modulate pharmacokinetics, and serve as bioisosteres for amine or ether functionalities.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-[(3S)-4-methylmorpholin-3-yl]ethanol

InChI

InChI=1S/C7H15NO2/c1-8-3-5-10-6-7(8)2-4-9/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

PONBKCONPCCZAB-ZETCQYMHSA-N

Isomeric SMILES

CN1CCOC[C@@H]1CCO

Canonical SMILES

CN1CCOCC1CCO

Origin of Product

United States

Preparation Methods

Chiral Synthesis via Reductive Amination and Alkylation

One common approach to prepare (S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol involves the use of chiral intermediates and reductive amination techniques:

  • Starting from a chiral morpholine precursor, the nitrogen atom at the 4-position is methylated via reductive amination, substituting the propyl side chain with the desired methyl group and linker moiety. This method ensures retention of stereochemistry at the 3-position of the morpholine ring.

  • Alkylation of phenolic or amine groups with appropriate bromoalkyl derivatives under basic conditions (e.g., potassium carbonate in refluxing solvents) is used to introduce the ethan-1-ol side chain or other functional groups.

  • Deprotection steps, such as removal of phthalimide protecting groups, yield primary amines that serve as intermediates for further functionalization.

  • The use of microwave irradiation under controlled temperature and pressure (e.g., 120 °C, 275 psi) can facilitate side chain removal or transformation, enhancing reaction efficiency.

This synthetic route is supported by detailed schemes involving intermediates such as phthalimides, aldehydes, and amines, with purification by flash chromatography and stereochemical confirmation by chiral HPLC and X-ray crystallography.

Stereoselective Synthesis and Diastereomer Separation

  • Diastereomeric mixtures of morpholine derivatives can be separated by flash chromatography, allowing isolation of pure (S)-enantiomers.

  • Chiral analytical techniques, including chiral HPLC and X-ray crystallography, are employed to confirm absolute stereochemistry and purity.

  • Parallel synthesis of bitopic compounds from pure diastereomers enables the preparation of stereochemically defined products.

This approach ensures high stereochemical fidelity in the final product, critical for biological applications.

Functional Group Transformations

  • Oxidation and reduction reactions are used to modify side chains and introduce hydroxyl groups.

  • For example, Dess-Martin periodinane oxidation converts primary alcohols to aldehydes, which can then undergo reductive amination to introduce amine functionalities.

  • Deprotection of silyl protecting groups (e.g., TBDMS) is performed under mild acidic conditions to reveal free hydroxyl groups.

  • Alkylation reactions with bromoalkyl derivatives under basic conditions (potassium carbonate, reflux) are standard for attaching side chains.

These transformations are carefully controlled to maintain stereochemical integrity and yield high-purity products.

Purification and Characterization

  • Flash chromatography is the primary method for purification of intermediates and final products.

  • Chiral HPLC is used to assess diastereomeric purity.

  • Structural confirmation is achieved by NMR spectroscopy, mass spectrometry, and X-ray crystallography.

  • Typical yields for key steps range from moderate to high (e.g., 63–83% in related imidazole derivatives synthesis), indicating efficient synthetic protocols.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Alkylation Bromoalkyl derivatives, K2CO3, reflux Introduction of ethan-1-ol side chain
2 Reductive amination Aldehydes, amines, NaBH3 or similar reductant Methylation at morpholine nitrogen, stereoselective
3 Deprotection Phthalimide removal, acidic/basic conditions Generation of primary amine intermediates
4 Oxidation Dess-Martin periodinane Conversion of alcohol to aldehyde
5 Diastereomer separation Flash chromatography, chiral HPLC Isolation of pure (S)-enantiomer
6 Characterization NMR, MS, X-ray crystallography Confirmation of structure and stereochemistry

Research Findings and Considerations

  • The stereoselective synthesis of this compound is achievable through well-established organic transformations, emphasizing the importance of protecting group strategies and stereochemical control.

  • Microwave-assisted reactions can improve reaction rates and yields in side chain modifications.

  • The use of chiral chromatography and crystallography is essential for confirming the absolute configuration, which is crucial for the compound’s biological activity.

  • The synthetic routes are adaptable, allowing for the introduction of various substituents on the morpholine ring or side chains, facilitating the design of analogues for drug discovery.

  • Yields and purities reported in related morpholine and amino alcohol syntheses suggest that these methods are practical for laboratory-scale and potentially scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (S)-2-(4-Methylmorpholin-3-yl)ethanal, while reduction could produce (S)-2-(4-Methylmorpholin-3-yl)ethane.

Scientific Research Applications

(S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways: It may influence biochemical pathways related to its structure and functional groups.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of (S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol and related compounds:

Compound Name & Reference Core Structure Key Functional Groups Notable Properties
This compound Morpholine + ethyl-OH, methyl substituent Hydroxyl, methyl, tertiary amine High polarity due to -OH; chiral center
(S)-4-Phenyl-3-(indolylmethyl)morpholin-2-one Morpholin-2-one (lactam) + indole Lactam, indole, phenyl Rigid lactam ring; lipophilic (C%: 79.00)
(2R,S)-Indolylpropan-2-ol derivatives Propan-2-ol + indole, methoxy ethers Methoxy, indole, secondary amine Antiarrhythmic activity; adrenoceptor binding
2-(2-[4-(TMB)phenoxy]ethoxy)ethanol Ethoxy chain + branched alkylphenol Ether, long alkyl chain Surfactant-like; high logP (hydrophobic)
(S)-Thiazolidin-propan-1-one derivative Thiazolidine + benzyloxy phenyl Thiazolidine, carbamate, benzyloxy Enantioselective synthesis; peptide-like

Key Observations :

  • Morpholine vs. Lactam () : The lactam in (S)-4-phenyl-morpholin-2-one introduces rigidity and lipophilicity (C%: 79.00) compared to the target compound’s flexible ethyl-OH chain, which likely enhances aqueous solubility .
  • Hydroxyl Positioning (): The propan-2-ol derivatives in share a hydroxyl group but lack a morpholine ring. Their antiarrhythmic activity suggests that the target’s morpholine moiety could similarly influence adrenoceptor interactions, though stereochemical purity ((S)-enantiomer vs. racemic mixtures) may alter efficacy .
  • Ether vs.
  • Synthesis Strategies () : Both the target and the thiazolidine derivative in emphasize enantioselective synthesis, suggesting shared methodologies (e.g., chiral pool or asymmetric catalysis) to achieve stereochemical control .
Solubility and LogP
  • The hydroxyl group in this compound likely reduces logP compared to ’s lipophilic lactam (logP inferred from C%: 79.00) and ’s surfactant (high logP due to alkyl chains).
  • Racemic propan-2-ol derivatives () may exhibit lower solubility than the target due to bulkier indole and methoxy groups .

Q & A

Q. What are the optimal synthetic routes for (S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol, and how can stereoselectivity be ensured?

Methodological Answer:

  • Reductive Amination : Employ chiral catalysts or enantiopure starting materials to achieve stereocontrol. For example, borane-dimethyl sulfide complexes (as used in indole ethanol derivatives) can reduce intermediates while preserving chirality .
  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer from racemic mixtures. Techniques described for resolving (S)-2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol via column chromatography (petroleum ether/EtOAc systems) are adaptable .
  • Characterization : Confirm stereochemistry via X-ray crystallography (SHELX refinement ) and chiral VCD (vibrational circular dichroism) spectroscopy.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify structural integrity, with emphasis on morpholine ring protons (δ 3.0–4.0 ppm) and ethanol group signals.
  • Mass Spectrometry : High-resolution MS (e.g., EI or ESI) to confirm molecular weight and fragmentation patterns, as demonstrated in indole ethanol derivatives .
  • X-ray Diffraction : Resolve ambiguous stereochemistry using SHELXL for small-molecule refinement .

Q. What are common impurities in this compound synthesis, and how are they identified?

Methodological Answer:

  • Byproduct Formation : Monitor for morpholine ring-opening products or diastereomers using reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients).
  • Impurity Profiling : Compare retention times and MS/MS spectra against reference standards, as outlined in pharmaceutical impurity guidelines .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or binding interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use tools like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Validate predictions with SAR studies, as described for phenyl ethanol derivatives .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and stability under physiological conditions.

Q. What strategies resolve contradictions in experimental data (e.g., conflicting NMR vs. X-ray results)?

Methodological Answer:

  • Cross-Validation : Re-examine sample purity via HPLC and repeat crystallography under varying conditions (temperature, solvent).
  • Dynamic NMR : Investigate conformational flexibility in solution (e.g., morpholine ring puckering) causing signal splitting .

Q. How is the compound’s stability assessed under varying pH, temperature, and light exposure?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (0.1M HCl/NaOH), heat (40–80°C), and UV light. Monitor degradation via LC-MS and quantify using validated calibration curves .
  • Storage Recommendations : Store in amber vials at –20°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis, aligning with safety protocols for similar alcohols .

Q. What in vitro/in vivo assays are suitable for evaluating the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to test interactions with target enzymes (e.g., kinases or oxidoreductases).
  • Metabolic Profiling : Employ hepatic microsomes or cell cultures to study metabolite formation, as done for tryptophol derivatives .
  • Adrenoceptor Binding : Adapt radioligand displacement assays from indole ethanol studies to assess affinity for α/β-adrenergic receptors .

Q. How can degradation pathways be elucidated, and what are the environmental implications?

Methodological Answer:

  • LC-MS/MS Analysis : Identify degradation byproducts (e.g., oxidized morpholine rings) using high-resolution tandem MS.
  • Ecotoxicology Testing : Follow OECD guidelines to assess aquatic toxicity (e.g., Daphnia magna assays) and biodegradability .

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